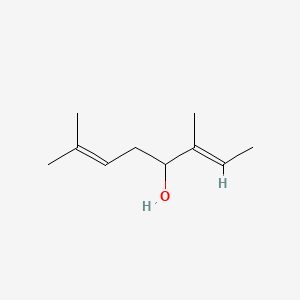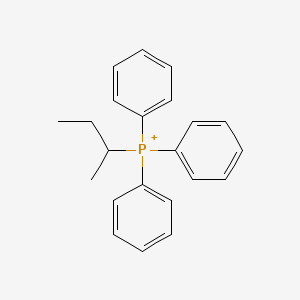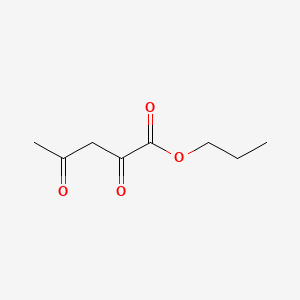
Propyl 2,4-dioxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2,4-dioxovalerate, also known as propyl 2,4-dioxopentanoate, is an organic compound with the molecular formula C8H12O4. It is a propyl ester derivative of 2,4-dioxovaleric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2,4-dioxovalerate can be synthesized through esterification reactions. One common method involves the reaction of 2,4-dioxovaleric acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2,4-dioxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 2,4-dioxovaleric acid.
Reduction: Reduction can yield 2,4-dihydroxyvaleric acid.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 2,4-dioxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of propyl 2,4-dioxovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The compound’s keto groups can participate in redox reactions, influencing cellular redox states and metabolic fluxes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,4-dioxovalerate: Similar in structure but with an ethyl ester group instead of a propyl group.
Methyl 2,4-dioxovalerate: Contains a methyl ester group, making it more volatile and less hydrophobic compared to propyl 2,4-dioxovalerate.
Uniqueness
This compound is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
39526-01-7 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
propyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-12-8(11)7(10)5-6(2)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
JTIYNCLFBJDPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


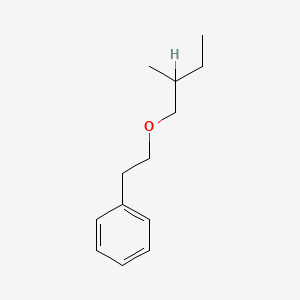
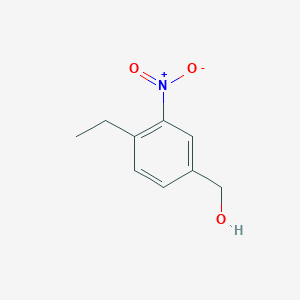
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

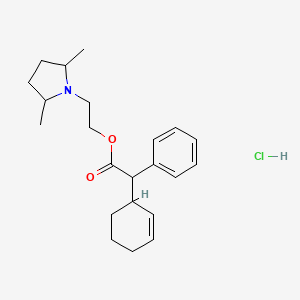
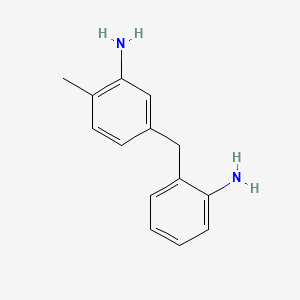
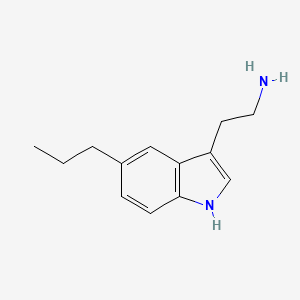
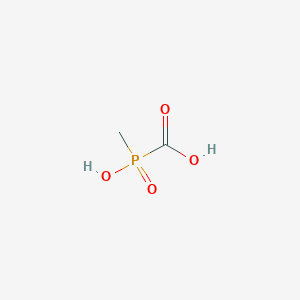
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
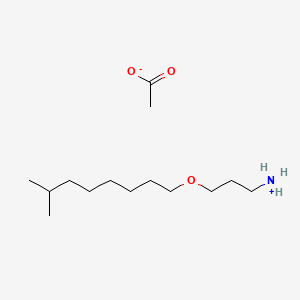
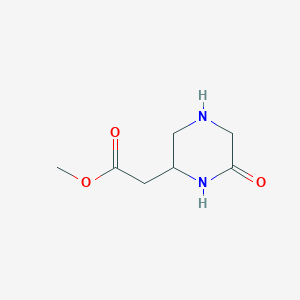
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
